2-Methyl-1-(1,3-thiazol-2-yl)piperazine dihydrochloride
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Overview
Description
2-Methyl-1-(1,3-thiazol-2-yl)piperazine dihydrochloride: (CAS No. 1423032-31-8) is a chemical compound with the following properties:
Molecular Formula: C₈H₁₅Cl₂N₃S
Molecular Weight: 256.20 g/mol
MDL Number: MFCD22628456
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the reaction of 1-(1,3-thiazol-2-yl)propan-1-amine 2-amino-1,3-thiazole ) with 2-methylpiperazine . The dihydrochloride salt is formed during the final step of the synthesis.
Reaction Conditions::Starting Material: 1-(1,3-thiazol-2-yl)propan-1-amine
Reagent: 2-methylpiperazine
Solvent: Appropriate organic solvent (e.g., ethanol, methanol)
Temperature: Room temperature
Reaction Time: Several hours
Isolation: The product is isolated as the dihydrochloride salt.
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes are proprietary and may not be publicly disclosed.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: It can participate in substitution reactions.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Substitution: Alkylating agents (e.g., alkyl halides)
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield an oxidized derivative.
- Reduction could lead to a reduced form.
- Substitution reactions may result in alkylated or substituted compounds.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have pharmacological properties.
Industry: Employed in the development of new materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While there are related compounds, the uniqueness of 2-Methyl-1-(1,3-thiazol-2-yl)piperazine dihydrochloride lies in its specific structure and reactivity.
and sources.
Properties
Molecular Formula |
C8H15Cl2N3S |
---|---|
Molecular Weight |
256.20 g/mol |
IUPAC Name |
2-(2-methylpiperazin-1-yl)-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C8H13N3S.2ClH/c1-7-6-9-2-4-11(7)8-10-3-5-12-8;;/h3,5,7,9H,2,4,6H2,1H3;2*1H |
InChI Key |
KHSGBSOPXFOUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=NC=CS2.Cl.Cl |
Origin of Product |
United States |
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